Cas no 1384100-45-1 (Bicyclo 6.1.0 nonyne-lysine)

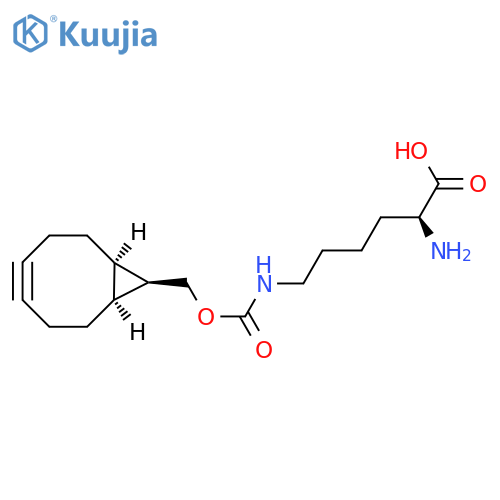

Bicyclo 6.1.0 nonyne-lysine structure

商品名:Bicyclo 6.1.0 nonyne-lysine

CAS番号:1384100-45-1

MF:C17H26N2O4

メガワット:322.399344921112

CID:4740420

Bicyclo 6.1.0 nonyne-lysine 化学的及び物理的性質

名前と識別子

-

- N6-[[(1alpha, 8alpha, 9beta)-bicyclo[6.1.0]non- 4-yn-9-ylmethoxy]carbonyl]-L-lysine

- Click Amino Acid / exo BCN - L - Lysine

- L-Lysine, N6-[[(1α,8α,9α)-bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl]-

- exo BCN - L - Lysine

- N6-((((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)-L-lysine

- Bicyclo 6.1.0 nonyne-lysine

-

- インチ: 1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14-,15-/m0/s1

- InChIKey: QLDVOCPEKYLEOT-XGUBFFRZSA-N

- ほほえんだ: C(O)(=O)[C@H](CCCCNC(OC[C@H]1[C@]2([H])[C@@]1([H])CCC#CCC2)=O)N

Bicyclo 6.1.0 nonyne-lysine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L233225-50mg |

Bicyclo [6.1.0] nonyne-lysine |

1384100-45-1 | 50mg |

$1499.00 | 2023-05-18 | ||

| TRC | L233225-5mg |

Bicyclo [6.1.0] nonyne-lysine |

1384100-45-1 | 5mg |

$190.00 | 2023-05-18 | ||

| TRC | L233225-25mg |

Bicyclo [6.1.0] nonyne-lysine |

1384100-45-1 | 25mg |

$873.00 | 2023-05-18 | ||

| TRC | L233225-250mg |

Bicyclo [6.1.0] nonyne-lysine |

1384100-45-1 | 250mg |

$ 7600.00 | 2023-09-07 |

Bicyclo 6.1.0 nonyne-lysine 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1384100-45-1 (Bicyclo 6.1.0 nonyne-lysine) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 4770-00-7(3-cyano-4-nitroindole)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量